molecular formula C7H4F5NO B2756131 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one CAS No. 2445791-19-3

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2756131
CAS No.: 2445791-19-3
M. Wt: 213.107
InChI Key: HHRULJUNRKCGAC-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one is a fluorinated organic compound. The presence of the pentafluoroethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable pyridine derivative with a pentafluoroethylating agent. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated pyridine derivatives.

Scientific Research Applications

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.

    Medicine: Its unique properties are explored for potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets through its fluorinated moiety. The electron-withdrawing effect of the fluorine atoms can influence the compound’s binding affinity and reactivity with various biological targets. This can lead to modulation of specific pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
  • 1,1,2,2,2-Pentafluoroethyl)benzene
  • 1,1,2,2,2-Pentafluoroethyl)cyclohexane

Uniqueness

3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one is unique due to its specific structural features and the presence of the dihydropyridinone ring. This distinguishes it from other fluorinated compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-2-1-3-13-5(4)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRULJUNRKCGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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